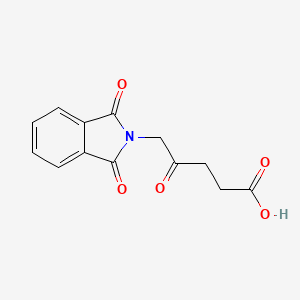

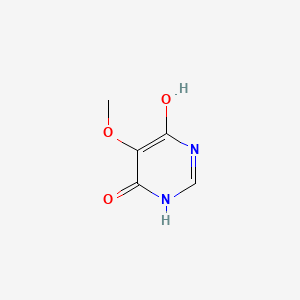

![molecular formula C9H18O3 B1354994 4-[1,3]Dioxolan-2-yl-hexan-1-ol CAS No. 139133-21-4](/img/structure/B1354994.png)

4-[1,3]Dioxolan-2-yl-hexan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

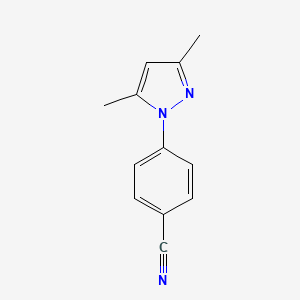

4-[1,3]Dioxolan-2-yl-hexan-1-ol, also known as 4-dioxolane, is a cyclic ether compound that is widely used in organic synthesis. It is a versatile reagent that can be used in a variety of reactions, such as the synthesis of heterocyclic compounds, the protection of alcohols, and the deprotection of acetals. 4-dioxolane is an important tool in the field of organic chemistry, and its applications have been studied extensively.

Applications De Recherche Scientifique

Catalytic Reactions and Platform Chemicals

The condensation of glycerol with various aldehydes and ketones to form mixtures of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols, where [1,3]dioxan-5-ols are viewed as precursors for 1,3-propanediol derivatives, has been explored. This process utilizes solid acids as heterogeneous catalysts, highlighting the potential of [1,3]dioxolan derivatives as novel platform chemicals (Deutsch, Martin, & Lieske, 2007).

Protective Group in Nucleoside Synthesis

4,5-Di(ethoxycarbonyl)-1,3-dioxolan-2-yl (DECDO) has been identified as a protective group for the 2′-hydroxyl function in ribonucleosides, compatible with the DMTr strategy in oligonucleotide synthesis. This demonstrates its utility in the synthesis of complex biomolecules (Karwowski, Seio, & Sekine, 2007).

Diesel Fuel Additives

Glycerol derivatives, including 1,3-dioxolan variants, have been investigated as additives for diesel fuel. These additives showed promise in reducing emissions and improving engine performance, highlighting the environmental and efficiency benefits of 1,3-dioxolan-based compounds in fuel applications (Oprescu et al., 2014).

Gas-phase Hemiacetal Formation

The formation of 1,3-dioxolane-4-ol, a hemiacetal resulting from the addition of glycolaldehyde to formaldehyde in the gas phase, has been reported. This compound acts as a storage form for formaldehyde and glycolaldehyde, offering insights into atmospheric chemistry and potential industrial applications (Eckhardt, Wende, & Schreiner, 2018).

Enantioselective Organic Synthesis

Optically active 1,3-dioxolan-2-yl cation intermediates have been used in enantioselective dioxyacetylation of alkenes, showing the versatility of 1,3-dioxolan derivatives in producing chiral molecules, a crucial aspect in pharmaceutical synthesis (Fujita, Wakita, & Sugimura, 2011).

Bio-derived Dioxolane Fuels

Alkyl-substituted 1,3-dioxolanes have been suggested as potential biodiesels. The pyrolysis behavior of these compounds, studied through molecular dynamics simulations, provides insights into their suitability as sustainable fuel sources (Kwon & Xuan, 2021).

Crystal Structure Analysis

Studies on the crystal structure of dioxolane derivatives, such as the synthesis and analysis of specific dioxolane-based compounds, contribute to our understanding of their physical properties and potential applications in material science (Li, Wang, & Chen, 2001).

Propriétés

IUPAC Name |

4-(1,3-dioxolan-2-yl)hexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-2-8(4-3-5-10)9-11-6-7-12-9/h8-10H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEPUGDEGJMKJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCCO)C1OCCO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[1,3]Dioxolan-2-yl-hexan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

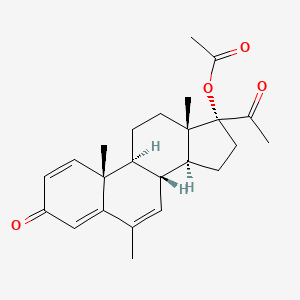

![Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1354912.png)

![Pyrido[3,4-g]isoquinoline-5,10-dione](/img/structure/B1354950.png)